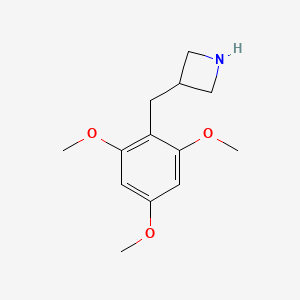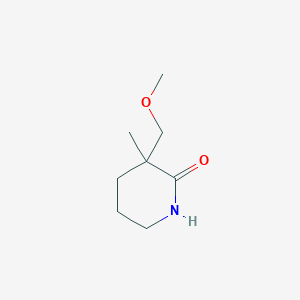![molecular formula C12H21Br B13582990 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[221]heptane is an organic compound with the molecular formula C12H21Br It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with brominated reagents. One common method includes the bromination of 2,2-dimethylpropylbicyclo[2.2.1]heptane under controlled conditions to introduce the bromo group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The bromo group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding alkane.
科学的研究の応用
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic interactions, while the bicyclo[2.2.1]heptane core provides structural rigidity, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Bromobicyclo[2.2.1]heptane
- 2,2,3-Trimethylbicyclo[2.2.1]heptane
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromo group and the 2,2-dimethylpropyl substituent, which confer distinct chemical reactivity and potential applications compared to other bicyclo[2.2.1]heptane derivatives .
特性
分子式 |
C12H21Br |
|---|---|
分子量 |
245.20 g/mol |
IUPAC名 |
2-(3-bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21Br/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11H,3-8H2,1-2H3 |
InChIキー |
XUQFSOBDSHIENO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CC2CCC1C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
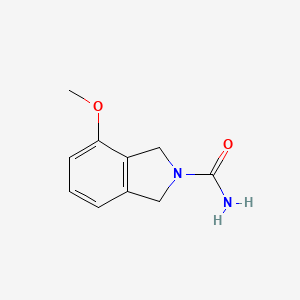
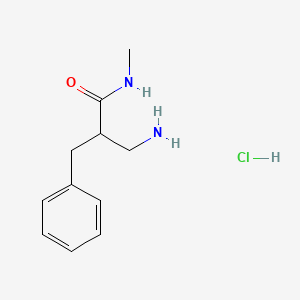
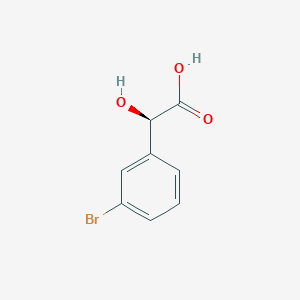
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)

![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
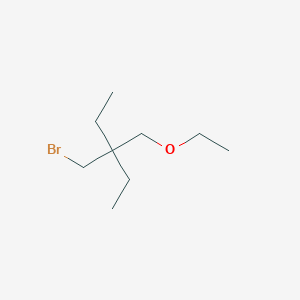
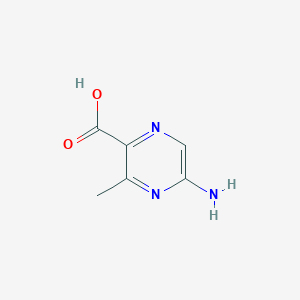
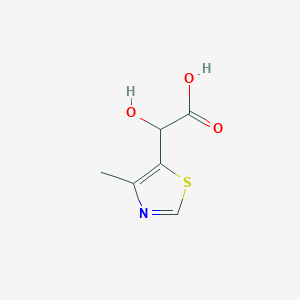
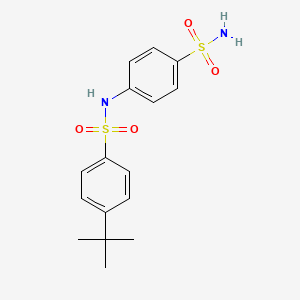
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
